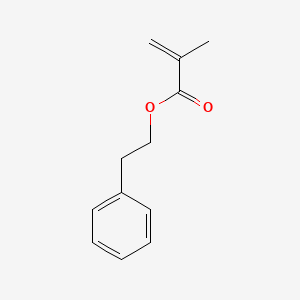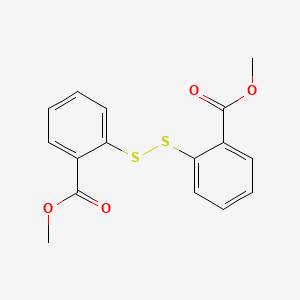
Phenylselenotrimethylsilan
Übersicht
Beschreibung
Phenylselenotrimethylsilane is an organosilicon compound that has gained significant attention in the field of organic synthesis. It is composed of a phenyl group, a selenium atom, and three methyl groups attached to a silicon atom. This compound is known for its high reactivity and ability to introduce selenium atoms into organic molecules, making it a valuable reagent in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Phenylselenotrimethylsilane has a wide range of applications in scientific research:
Organic Synthesis: It is used to introduce selenium atoms into organic molecules, facilitating the synthesis of various organoselenium compounds.
Material Science: The compound is utilized in the development of organic-inorganic hybrid materials, which have applications in LED encapsulation due to their high refractive index and thermal stability.
Protective Coatings: High molecular weight methyl phenyl polysiloxane resins derived from phenylselenotrimethylsilane are effective in protecting metal substrates against erosion, corrosion, and chemical aggression.
Vorbereitungsmethoden
Phenylselenotrimethylsilane can be synthesized through several methods, primarily involving the generation of phenylselenolate, which is then quenched by trimethylsilyl chloride. Some common synthetic routes include:
Grignard Reagent Method: Phenylmagnesium bromide reacts with selenium to form phenylselenolate, which is then treated with trimethylsilyl chloride to yield phenylselenotrimethylsilane.
Sodium Metal Method: Diphenyl diselenide reacts with sodium metal to form phenylselenolate, which is subsequently quenched with trimethylsilyl chloride.
Methyl Lithium Method: Phenylselenol reacts with methyl lithium to form phenylselenolate, which is then treated with trimethylsilyl chloride.
Analyse Chemischer Reaktionen
Phenylselenotrimethylsilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides, which are useful intermediates in organic synthesis.
Reduction: The compound can participate in reduction reactions, often involving the cleavage of the carbon-selenium bond.
Substitution: Phenylselenotrimethylsilane can undergo substitution reactions where the selenium atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, samarium diiodide for reduction, and aluminum tribromide for substitution . Major products formed from these reactions include selenoxides, selenolates, and substituted organic compounds .
Wirkmechanismus
The mechanism by which phenylselenotrimethylsilane exerts its effects involves the nucleophilic selenium atom. The selenium atom can form phenylselenolate in situ, which then participates in various chemical reactions. The molecular targets and pathways involved include the formation of selenoxides, selenolates, and other selenium-containing intermediates.
Vergleich Mit ähnlichen Verbindungen
Phenylselenotrimethylsilane is unique due to its high reactivity and ability to introduce selenium atoms into organic molecules. Similar compounds include:
Trimethylsilyl Selenide: Another organosilicon compound with selenium, but with different reactivity and applications.
Diphenyl Diselenide: A selenium-containing compound used in different types of reactions compared to phenylselenotrimethylsilane.
Triphenylsilane: A silane compound with different functional groups and reactivity.
Phenylselenotrimethylsilane stands out due to its specific combination of phenyl, selenium, and trimethylsilyl groups, which confer unique properties and reactivity.
Eigenschaften
IUPAC Name |
trimethyl(phenylselanyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14SeSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRIPSZDPMMQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Se]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14SeSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369309 | |
| Record name | (Phenylseleno)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33861-17-5 | |
| Record name | Phenylselenotrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033861175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Phenylseleno)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLSELENOTRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH8Y926H8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Phenylselenotrimethylsilane in organic synthesis?
A1: Phenylselenotrimethylsilane serves as a valuable reagent for introducing selenium into organic molecules. Its primary application lies in synthesizing various organoselenium compounds, including selenolesters, selenoanhydrides, and diacyl diselenides. [, ]
Q2: How does Phenylselenotrimethylsilane facilitate the formation of selenoanhydrides and diacyl diselenides?
A2: The reaction of Phenylselenotrimethylsilane with bis(trimethylsilyl)selenide (HMDSS) offers a selective pathway for synthesizing selenoanhydrides and diacyl diselenides. [] By adjusting the stoichiometric ratio of acyl chlorides to HMDSS (2:1 for selenoanhydrides and 1:1 for diacyl diselenides), one can selectively obtain the desired product. This control over reaction selectivity highlights Phenylselenotrimethylsilane's versatility as a reagent in organic synthesis.
Q3: Besides its role in synthesizing selenium-containing compounds, are there any other notable applications of Phenylselenotrimethylsilane?
A3: Yes, research indicates that Phenylselenotrimethylsilane can act as a starting material for preparing trimethylsilyl iodide (TMSI). [] This conversion is significant as TMSI is a versatile reagent in organic synthesis, known for its use in various transformations like deoxygenation and halogenation reactions.
Q4: Are there any studies on the structure-activity relationship (SAR) of Phenylselenotrimethylsilane or its derivatives?
A4: While the provided abstracts don't delve into specific SAR studies, it's important to note that modifications to the Phenylselenotrimethylsilane structure could impact its reactivity and applications. [, ] For example, changing the phenyl group to other substituents might influence the reagent's nucleophilicity or alter its reactivity in specific reactions. Further research exploring these structural modifications could unveil new synthetic applications and a deeper understanding of the compound's behavior.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)








